Ac-Asp-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asp-OtBu typically involves the protection of the carboxyl group of aspartic acid with a tert-butyl ester and the acetylation of the amino group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as N,N’-dicyclohexylcarbodiimide (DCC) for the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ac-Asp-OtBu undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used
Major Products Formed
Hydrolysis: N-acetyl-L-aspartic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound
Scientific Research Applications
Ac-Asp-OtBu has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Used in the production of various biochemical products and as an additive in certain formulations
Mechanism of Action
The mechanism of action of Ac-Asp-OtBu involves its interaction with specific molecular targets and pathways. It can influence the secretion of anabolic hormones, supply fuel during exercise, and improve mental performance during stress-related tasks. The compound’s effects are mediated through its interaction with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp-OtBu: Another aspartic acid derivative used in peptide synthesis.
Boc-Asp-OtBu: Similar to Ac-Asp-OtBu but with a different protecting group.
Z-Asp-OtBu: Contains a benzyloxycarbonyl protecting group instead of an acetyl group
Uniqueness
This compound is unique due to its specific protecting groups, which make it suitable for certain synthetic applications. Its stability and reactivity under various conditions also make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H17NO5 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15) |
InChI Key |
NKNPTCBHHPHSEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.